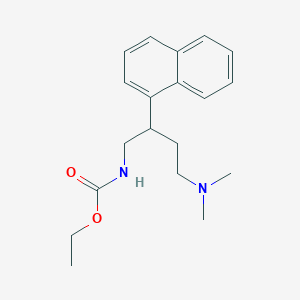![molecular formula C27H40N2O2 B14688439 Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate CAS No. 29474-08-6](/img/structure/B14688439.png)
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate is a complex organic compound that features a naphthalene ring, a piperidine ring, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, such as 1-naphthalen-2-yl-ethylamine.
Incorporation of the Piperidine Ring: The naphthalene derivative is then reacted with a piperidine derivative under controlled conditions to form the intermediate compound.
Addition of the Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the piperidine ring can interact with protein receptors. The carbamate group may inhibit enzymes by forming covalent bonds with active site residues .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Naphthalen-2-yl-ethylamine
- 2-(naphthalen-1-yl)pyridine
- N-(1-Naphthalen-1-yl-ethyl)-2-phenyl-acetamide
Uniqueness
Ethyl [2-(naphthalen-1-yl)-6-(piperidin-1-yl)-2-(propan-2-yl)hexyl]carbamate is unique due to its combination of a naphthalene ring, a piperidine ring, and a carbamate group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
29474-08-6 |
|---|---|
Fórmula molecular |
C27H40N2O2 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
ethyl N-(2-naphthalen-1-yl-6-piperidin-1-yl-2-propan-2-ylhexyl)carbamate |
InChI |
InChI=1S/C27H40N2O2/c1-4-31-26(30)28-21-27(22(2)3,17-8-11-20-29-18-9-5-10-19-29)25-16-12-14-23-13-6-7-15-24(23)25/h6-7,12-16,22H,4-5,8-11,17-21H2,1-3H3,(H,28,30) |
Clave InChI |
NYXOUALJQDOGQB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCC(CCCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


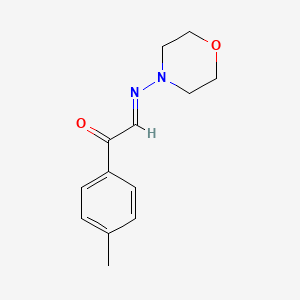
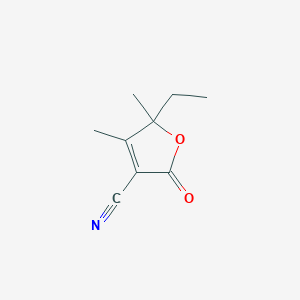
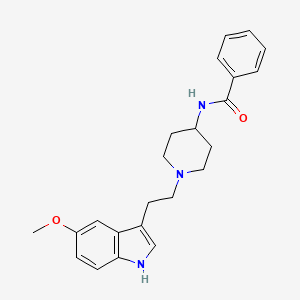
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
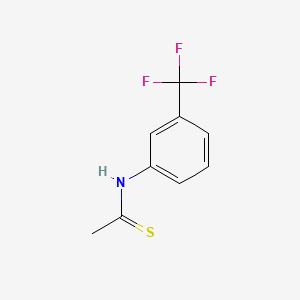
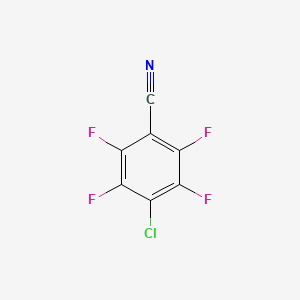
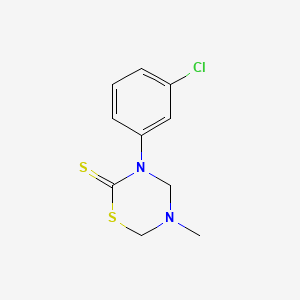
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
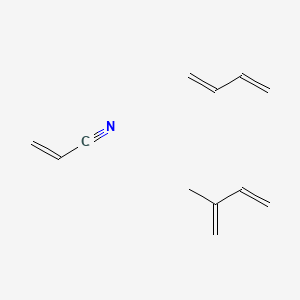
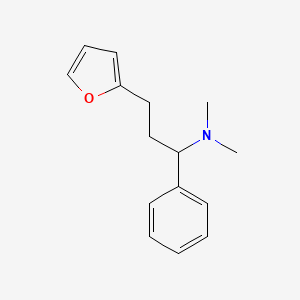
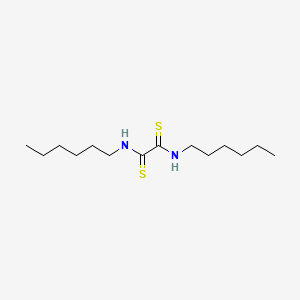
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

